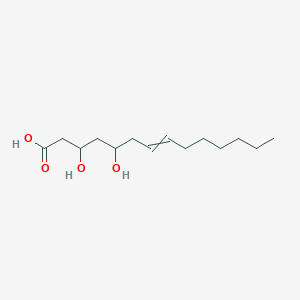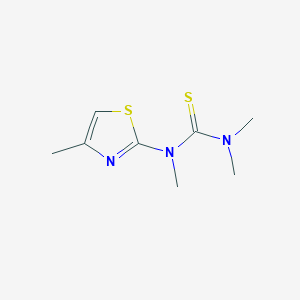
N~1~,N~2~-Dimethyl-N~1~,N~2~-ditridecylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-Dimethyl-N~1~,N~2~-ditridecylethane-1,2-diamine is an organic compound that belongs to the class of diamines It features two secondary amine functional groups, which are attached to a central ethane-1,2-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Dimethyl-N~1~,N~2~-ditridecylethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with tridecylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and requires an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 100-150°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N1,N~2~-Dimethyl-N~1~,N~2~-ditridecylethane-1,2-diamine involves large-scale reactors equipped with temperature and pressure control systems. The raw materials are fed into the reactor, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~2~-Dimethyl-N~1~,N~2~-ditridecylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The secondary amine groups can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Substituted amines with various functional groups.
Aplicaciones Científicas De Investigación
N~1~,N~2~-Dimethyl-N~1~,N~2~-ditridecylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized as a surfactant in the formulation of detergents and emulsifiers.
Mecanismo De Acción
The mechanism of action of N1,N~2~-Dimethyl-N~1~,N~2~-ditridecylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The secondary amine groups can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Dimethylethylenediamine: A similar compound with two secondary amine groups but shorter alkyl chains.
N,N-Dimethylethylenediamine: Another related compound with a similar structure but different alkyl substituents.
Uniqueness
N~1~,N~2~-Dimethyl-N~1~,N~2~-ditridecylethane-1,2-diamine is unique due to its long tridecyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers.
Propiedades
Número CAS |
98093-38-0 |
|---|---|
Fórmula molecular |
C30H64N2 |
Peso molecular |
452.8 g/mol |
Nombre IUPAC |
N,N'-dimethyl-N,N'-di(tridecyl)ethane-1,2-diamine |
InChI |
InChI=1S/C30H64N2/c1-5-7-9-11-13-15-17-19-21-23-25-27-31(3)29-30-32(4)28-26-24-22-20-18-16-14-12-10-8-6-2/h5-30H2,1-4H3 |
Clave InChI |
VRRIQGRPCSMRKM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCN(C)CCN(C)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[2-(4-nitrophenoxy)propan-2-yl]diazene](/img/structure/B14339493.png)
![N-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B14339498.png)

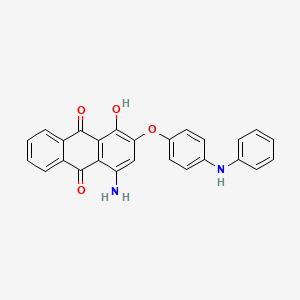

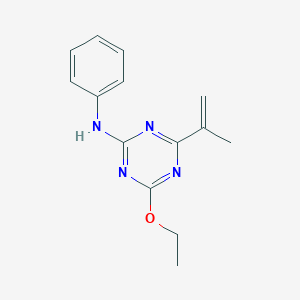
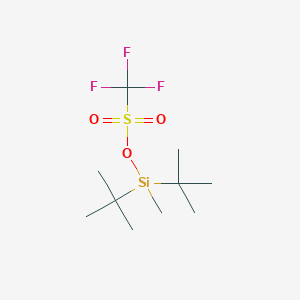
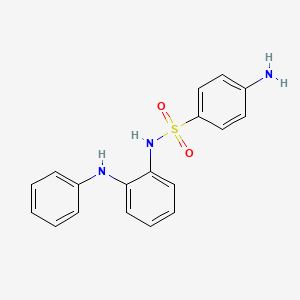
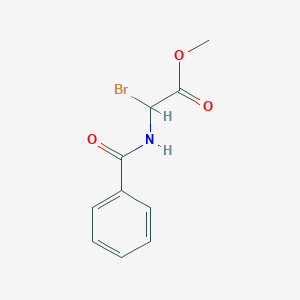
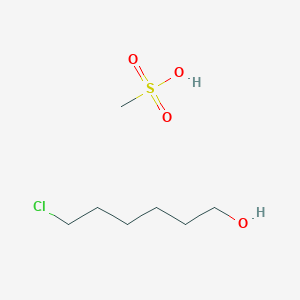
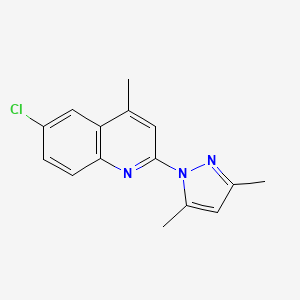
![[5-Methyl-2-(prop-1-en-2-yl)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14339560.png)
